N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester

Catalog No.
S13966231
CAS No.
M.F
C14H27NO4S
M. Wt
305.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-...

Product Name

N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester

IUPAC Name

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate

Molecular Formula

C14H27NO4S

Molecular Weight

305.44 g/mol

InChI

InChI=1S/C14H27NO4S/c1-13(2,3)18-11(16)10(8-9-20-7)15-12(17)19-14(4,5)6/h10H,8-9H2,1-7H3,(H,15,17)/t10-/m0/s1

InChI Key

VYVGNSBBEBPWKX-JTQLQIEISA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCSC)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C

N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-dimethylethyl ester is a chemical compound with the molecular formula C₁₄H₂₇NO₄S and a CAS number of 126686-62-2. This compound is a derivative of L-methionine, an essential amino acid known for its role in protein synthesis and metabolism. The addition of the 1,1-dimethylethoxycarbonyl group serves as a protecting group, which is crucial in various synthetic applications. The compound is primarily utilized in peptide synthesis due to its stability and ability to protect the amino group during reactions.

The chemical behavior of N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-dimethylethyl ester can be characterized by its reactivity in peptide coupling reactions. In these reactions, the protected amino acid can react with carboxylic acids or activated esters to form peptide bonds. The protecting group can be removed under acidic or basic conditions, regenerating the free amino acid for further reactions. For example, treatment with trifluoroacetic acid can effectively deprotect the compound, allowing for the synthesis of peptides containing methionine.

N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-dimethylethyl ester has been studied for its potential biological activities. As a derivative of L-methionine, it may exhibit properties related to antioxidant activity and metabolic regulation. Methionine itself plays crucial roles in methylation processes within cells, impacting gene expression and protein function. Furthermore, compounds that inhibit farnesyl protein transferase have been linked to potential therapeutic applications in cancer treatment due to their role in modulating oncogenic signaling pathways .

The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-dimethylethyl ester typically involves several steps:

  • Protection of L-Methionine: The amino group of L-methionine is protected using 1,1-dimethylethoxycarbonyl chloride.
  • Formation of the Ester: The resulting protected amino acid is then reacted with an alcohol (in this case, 1,1-dimethylethanol) to form the corresponding ester.
  • Purification: The product is purified using techniques such as chromatography to obtain the final compound in high purity.

This multi-step synthesis allows for the selective modification of L-methionine while maintaining its core structure.

N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-dimethylethyl ester is primarily used in:

  • Peptide Synthesis: As a building block in the preparation of peptides where methionine is required.
  • Pharmaceutical Research: Investigated for potential applications in cancer therapies and metabolic studies due to its structural similarity to biologically active compounds.
  • Chemical Biology: Utilized in studies involving protein modification and enzyme inhibition.

Interaction studies involving N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-dimethylethyl ester focus on its role as an inhibitor of specific enzymes such as farnesyl protein transferase. These studies reveal how this compound may influence signaling pathways related to cell growth and differentiation. Additionally, research into its interactions with other biomolecules helps elucidate its potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-dimethylethyl ester. Here are some notable examples:

Compound NameStructureUnique Features
L-MethionineC₅H₁₁NO₂SEssential amino acid without protective groups; directly involved in protein synthesis.
N-Acetyl-L-methionineC₈H₉NO₂SAcetylated form; used as a dietary supplement and has antioxidant properties.
S-Methyl-L-methionineC₇H₁₅NO₂SMethylated derivative; involved in methylation processes and has potential health benefits.

The uniqueness of N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-dimethylethyl ester lies in its protective group that facilitates selective reactions during peptide synthesis while maintaining stability compared to other derivatives.

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

305.16607952 g/mol

Monoisotopic Mass

305.16607952 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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